molecular formula C11H9FN4O3 B10949720 N-(2-fluoro-5-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(2-fluoro-5-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10949720
M. Wt: 264.21 g/mol
InChI Key: ZHLZQFHUHMKEQK-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a carboxamide group, along with a fluorinated methylphenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Fluorination: The fluorinated methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinating agent.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The fluorinated methylphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The presence of the nitro group and the fluorinated methylphenyl moiety can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide: Shares the fluorinated methylphenyl group but differs in the core structure.

    Linifanib (ABT-869): A multi-targeted receptor tyrosine kinase inhibitor with a similar fluorinated phenyl group.

Uniqueness

N-(2-fluoro-5-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9FN4O3

Molecular Weight

264.21 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H9FN4O3/c1-6-2-3-7(12)8(4-6)14-11(17)10-9(16(18)19)5-13-15-10/h2-5H,1H3,(H,13,15)(H,14,17)

InChI Key

ZHLZQFHUHMKEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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